molecular formula C13H15NO B1613658 4'-Cyano-2,2-dimethylbutyrophenone CAS No. 898765-16-7

4'-Cyano-2,2-dimethylbutyrophenone

Cat. No. B1613658
CAS RN: 898765-16-7
M. Wt: 201.26 g/mol
InChI Key: BZAILRPPXKVCQH-UHFFFAOYSA-N
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Description

4’-Cyano-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The compound appears as a gold oil .


Molecular Structure Analysis

The InChI code for 4’-Cyano-2,2-dimethylbutyrophenone is 1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

4’-Cyano-2,2-dimethylbutyrophenone has a molecular weight of 201.27 . It appears as a gold oil . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Melanoma Research

One study focused on melanoma, a type of skin cancer. The researchers used 5,6-dimethylxanthenone-4-acetic acid (a related compound) to target the stroma of melanoma xenografts. They found that this compound activated pro-inflammatory signaling pathways and cytokine expression in both stromal and cancer cells, leading to neutrophil accumulation and hemorrhagic necrosis. This resulted in a significant delay in tumor regrowth (Henare et al., 2012).

Photoprotection in Organic Synthesis

Another study investigated the use of 2,5-dimethylphenacyl (DMP) esters, a group related to 4'-Cyano-2,2-dimethylbutyrophenone, as a photoremovable protecting group for carboxylic acids in organic synthesis. This study showed that irradiation of DMP esters in certain solutions produces free carboxylic acids in high yields, making them useful in the field of organic synthesis and biochemistry (Zabadal et al., 2001).

Applications in Chemical Synthesis

In chemical synthesis, a study explored the photoinduced direct 4-pyridination of C(sp3)–H Bonds using benzophenone and 4-cyanopyridine. This method allowed for the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine, which is valuable for constructing biologically active molecules (Hoshikawa & Inoue, 2013).

Cancer Research and DNA Binding

Research into Schiff base ligands related to 4'-Cyano-2,2-dimethylbutyrophenone revealed applications in DNA binding and potential anticancer activity. These compounds showed promise in binding to DNA and interacting with proteins involved in cancer progression (El‐Gammal et al., 2021).

Photoreactivity Studies

The study of photochemical electron-transfer reactions of 1,1-diarylethylenes, including compounds related to 4'-Cyano-2,2-dimethylbutyrophenone, provides insights into their potential application in photochemistry. The research explored how these compounds undergo various reactions under photoexcitation, which could be relevant for understanding and developing new photochemical processes (Mattes & Farid, 1986).

properties

IUPAC Name

4-(2,2-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAILRPPXKVCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642424
Record name 4-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyano-2,2-dimethylbutyrophenone

CAS RN

898765-16-7
Record name 4-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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